molecular formula C10H17IO B2741035 1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane CAS No. 2287311-14-0

1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane

Cat. No. B2741035
CAS RN: 2287311-14-0
M. Wt: 280.149
InChI Key: POEGZJGJVCRHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane” is a derivative of the bicyclo[1.1.1]pentane (BCP) family . BCPs are pro-resolving mediators that play an important role in the resolution phase of the innate inflammatory response . They are known for their chemical and metabolic stability, making them a focus of considerable interest in recent years .


Synthesis Analysis

The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs), such as “1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane”, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs .


Molecular Structure Analysis

The molecular structure of “1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane” consists of a conformationally rigid and potentially more metabolically resistant bicyclo[1.1.1]pentane (BCP) ring incorporated into the upper alkyl chain . BCPs are a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group .


Chemical Reactions Analysis

The azido radical generated from the interaction of PIDA and TMSN 3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacted with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo [1.1.1]pentane species .

Future Directions

The design and synthesis of more chemically and metabolically stable lipoxin analogues, such as “1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane”, has been the focus of considerable interest in recent years . The development of a 9-step chiral-pool synthesis of a novel BCP-containing boronic ester coupling partner could serve as a common precursor to the target analogue as well as other analogues with further modifications to the aromatic core .

properties

IUPAC Name

1-iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO/c1-12-5-3-2-4-9-6-10(11,7-9)8-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEGZJGJVCRHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.